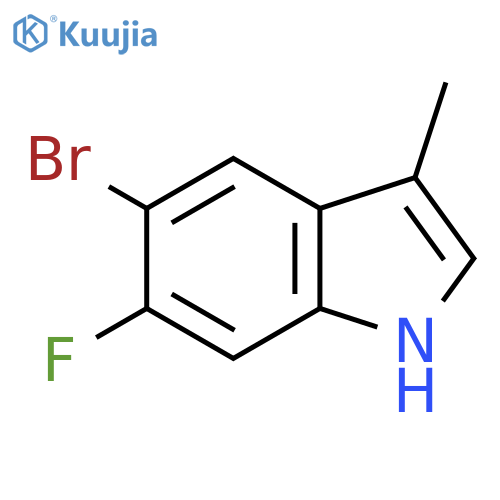Cas no 2386260-09-7 (1H-Indole, 5-bromo-6-fluoro-3-methyl-)

2386260-09-7 structure
商品名:1H-Indole, 5-bromo-6-fluoro-3-methyl-
CAS番号:2386260-09-7
MF:C9H7BrFN
メガワット:228.06098484993
MDL:MFCD31568373
CID:4784736
PubChem ID:118084336
1H-Indole, 5-bromo-6-fluoro-3-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole, 5-bromo-6-fluoro-3-methyl-
-
- MDL: MFCD31568373
- インチ: 1S/C9H7BrFN/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3
- InChIKey: RRNSTBQEQOKDRA-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(Br)C(F)=C2)C(C)=C1
計算された属性
- せいみつぶんしりょう: 226.97459g/mol
- どういたいしつりょう: 226.97459g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 15.8Ų
1H-Indole, 5-bromo-6-fluoro-3-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 221633-5g |
5-Bromo-6-fluoro-3-methyl-1H-indole, 95% min |
2386260-09-7 | 95% | 5g |
$5040.00 | 2023-09-09 | |
| Matrix Scientific | 221633-1g |
5-Bromo-6-fluoro-3-methyl-1H-indole, 95% min |
2386260-09-7 | 95% | 1g |
$1680.00 | 2023-09-09 | |
| Matrix Scientific | 221633-500mg |
5-Bromo-6-fluoro-3-methyl-1H-indole, 95% min |
2386260-09-7 | 95% | 500mg |
$1008.00 | 2023-09-09 |
1H-Indole, 5-bromo-6-fluoro-3-methyl- 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
2386260-09-7 (1H-Indole, 5-bromo-6-fluoro-3-methyl-) 関連製品
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 503537-97-1(4-bromooct-1-ene)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
